6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound featuring a unique combination of cyclopropyl, benzodioxine, azetidine, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Benzodioxine Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate sulfonyl chlorides under basic conditions.
Synthesis of the Azetidine Ring: The azetidine ring is often synthesized via cyclization reactions involving amines and halogenated precursors.
Construction of the Pyridazinone Core: This involves the condensation of hydrazine derivatives with diketones or similar compounds.
Final Assembly: The final step involves coupling the benzodioxine-sulfonyl azetidine intermediate with the cyclopropyl-pyridazinone core under conditions that promote nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and benzodioxine moieties.
Reduction: Reduction reactions may target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxine and azetidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted azetidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, the compound’s potential therapeutic applications could include its use as a lead compound in drug discovery programs targeting specific diseases such as cancer, infectious diseases, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.
DNA Interaction: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one: Similar in structure but with variations in the substituents on the azetidine or pyridazinone rings.
Benzodioxine Derivatives: Compounds with the benzodioxine moiety but different core structures.
Azetidine Derivatives: Compounds featuring the azetidine ring with different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which may confer specific biological activities not seen in other compounds. Its potential for diverse chemical modifications also makes it a valuable scaffold for drug development and other applications.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19-6-4-16(14-1-2-14)20-22(19)12-13-10-21(11-13)28(24,25)15-3-5-17-18(9-15)27-8-7-26-17/h3-6,9,13-14H,1-2,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJOJPSLXFIQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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